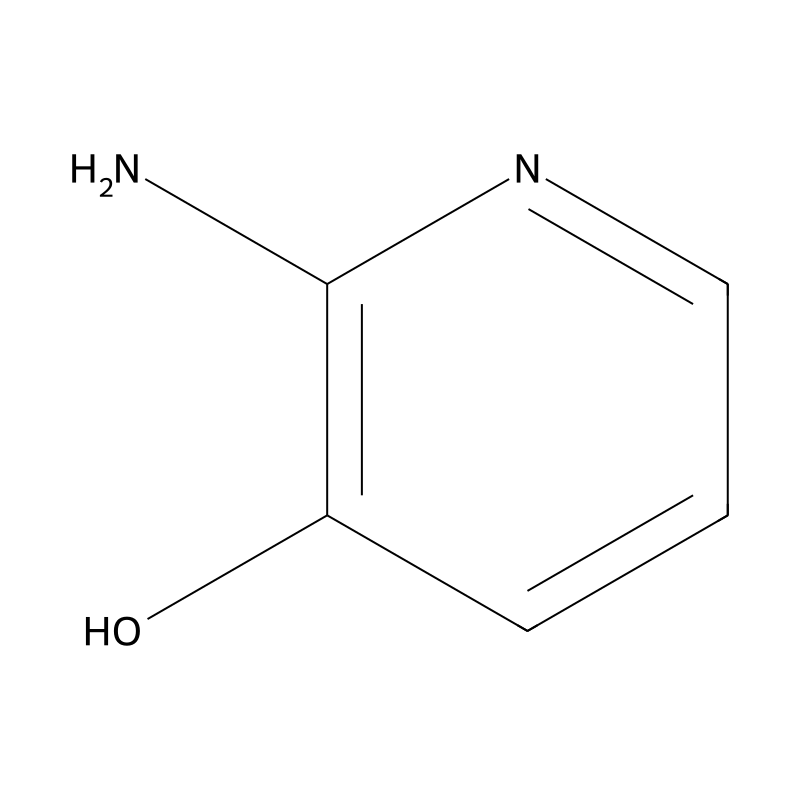2-Amino-3-hydroxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Amino-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 110.11 g/mol. This compound appears as a white to light yellow crystalline powder and is known for its unique structural features, including an amino group and a hydroxyl group attached to a pyridine ring. The compound is recognized for its ability to form complexes with various transition metals and has applications in different fields, including organic synthesis and pharmaceuticals .
Corrosion Inhibition:
Studies have shown that 2-A-3-HP forms complexes with several transition metals, including copper and aluminum. These complexes demonstrate the ability to inhibit corrosion of these metals in acidic environments []. This finding suggests potential applications in developing protective coatings for metals used in harsh industrial conditions.
Organic Synthesis:
2-A-3-HP's ability to undergo condensation reactions with various aldehydes has made it a valuable tool in organic synthesis. Researchers have utilized it to synthesize Schiffs bases, which are important intermediates in the production of various pharmaceutical compounds []. Additionally, 2-A-3-HP has been employed as a reagent in the synthesis of functionalized coumarins and 1,4-oxazines, which have potential applications in medicinal chemistry [].
Pharmaceutical Development:
Research suggests that 2-A-3-HP might play a role in the development of anti-inflammatory and analgesic drugs. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications [].
- Condensation Reactions: It can undergo condensation with aldehydes such as 2-hydroxy-1-naphthaldehyde to form Schiff bases, which are important intermediates in organic synthesis .
- Azo-Coupling Reactions: The compound can also react through azo-coupling mechanisms, particularly with diazonium salts, leading to the formation of azo dyes .
- Nitration: It can be nitrated to yield nitro derivatives, which can then be reduced back to amino compounds or further modified .
- Oxidation: 2-Amino-3-hydroxypyridine can be oxidized to form various products depending on the reaction conditions, often involving the use of oxidizing agents like hydrogen peroxide .
Research indicates that 2-amino-3-hydroxypyridine exhibits notable biological activities. It has been studied for its potential clastogenic effects, demonstrating a dose-dependent increase in chromosome aberrations in certain cell cultures. This suggests that it may impact genetic material under specific conditions . Additionally, the compound has been evaluated for its role as a coupler in oxidative hair dyes, indicating its utility in cosmetic formulations .
Several methods have been developed for synthesizing 2-amino-3-hydroxypyridine:
- Multi-stage Synthesis: A common method involves the reaction of furfural with chlorine or chlorine-releasing agents, followed by hydrolysis of the resulting products .
- Nitration and Reduction: Another approach includes the nitration of 3-hydroxypyridines followed by reduction using palladium-charcoal catalysts or hydrazine hydrate with Raney nickel .
- Amidation: The reaction of 3-hydroxypyridine with sodium amide at elevated temperatures also yields substituted derivatives of 2-amino-3-hydroxypyridine .
2-Amino-3-hydroxypyridine finds diverse applications across various fields:
- Organic Synthesis: It serves as a reagent in synthesizing functionalized compounds, including coumarins and oxazines .
- Cosmetics: The compound is widely used as a precursor in oxidative hair dyes due to its ability to react with primary intermediates, forming stable dye products .
- Corrosion Inhibition: It has been shown to inhibit the corrosion of metals like aluminum and copper in acidic environments, showcasing its potential in protective coatings .
Studies on the interaction of 2-amino-3-hydroxypyridine with biological systems reveal its potential mutagenic properties. In vitro tests have indicated that it can induce mutations at specific loci in mouse lymphoma cells, raising concerns about its safety profile when used in consumer products like hair dyes . Furthermore, its interactions with transition metals may lead to complex formation that could have implications for both industrial applications and biological systems.
Several compounds share structural similarities with 2-amino-3-hydroxypyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Lacks amino group; primarily used in organic synthesis |
| 2-Aminopyridine | Amino group at position 2 | More basic than 2-amino-3-hydroxypyridine |
| Pyridoxine (Vitamin B6) | Contains hydroxyl groups at positions 3 and 5 | Essential nutrient; involved in various metabolic processes |
| 4-Amino-3-hydroxyphenyl | Hydroxyl group on phenyl ring | Used as an intermediate in dye synthesis |
The distinct placement of functional groups in 2-amino-3-hydroxypyridine contributes to its unique reactivity and biological activity compared to these similar compounds. Its specific applications in cosmetics and organic synthesis further differentiate it from others listed.
XLogP3
UNII
GHS Hazard Statements
H301 (14.97%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (31.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (27.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (30.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (59.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (11.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard








